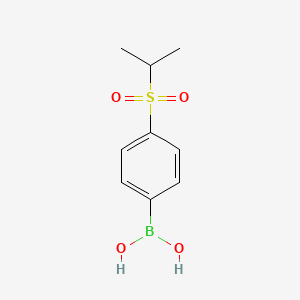

4-(Isopropylsulphonyl)benzeneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-propan-2-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJLXIUSOMMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657140 | |

| Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-98-5 | |

| Record name | B-[4-[(1-Methylethyl)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propane-2-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Isopropylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(Isopropylsulphonyl)benzeneboronic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic organic chemistry and drug discovery, the strategic selection of building blocks is a critical determinant of success. Among the vast arsenal of reagents available, boronic acids have carved out a significant niche, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a specific, yet highly valuable, member of this class: 4-(Isopropylsulphonyl)benzeneboronic acid. Its unique electronic properties, conferred by the isopropylsulfonyl moiety, make it an attractive partner in the synthesis of complex molecular architectures. This document provides a comprehensive technical overview, blending fundamental chemical properties with practical, field-tested insights to empower researchers in leveraging this reagent to its full potential.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its effective use in synthesis and purification.

| Property | Value | Reference(s) |

| CAS Number | 850567-98-5 | [1][2][3][4] |

| Molecular Formula | C₉H₁₃BO₄S | [1][2][3][4] |

| Molecular Weight | 228.07 g/mol | [1][2][4] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | 126-128 °C | [2][4] |

| Solubility | While specific quantitative data is not readily available in the literature, empirical evidence and studies on analogous substituted phenylboronic acids suggest it is soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO.[5] Its solubility in water is expected to be low, a common characteristic of many arylboronic acids.[5] Phenylboronic acid itself has a high solubility in ethers and ketones, but very low solubility in hydrocarbons.[6][7] | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[2][4] |

Expert Insight: The electron-withdrawing nature of the para-substituted isopropylsulfonyl group significantly impacts the Lewis acidity of the boronic acid and its reactivity profile. This functional group enhances the electrophilicity of the ipso-carbon, which can be advantageous in the transmetalation step of the Suzuki-Miyaura coupling. However, it's also important to consider that strong electron-withdrawing groups can sometimes promote protodeboronation, especially under harsh basic conditions. Careful optimization of reaction parameters is therefore key.

Synthesis and Mechanistic Considerations

While commercially available, understanding the synthetic route to this compound provides valuable insights into potential impurities and informs handling and storage. A common and logical synthetic approach involves a lithium-halogen exchange followed by borylation.

Figure 1. A plausible synthetic workflow for this compound.

Causality in Experimental Choices:

-

Starting Material: The synthesis logically commences from a readily available substituted benzene, such as 1-bromo-4-(isopropylsulfonyl)benzene.

-

Lithiation: The use of an organolithium reagent like n-butyllithium at low temperatures (-78 °C) is a classic and effective method for generating an aryllithium species from an aryl bromide. The low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium intermediate.

-

Borylation: The aryllithium is then quenched with an electrophilic boron source, typically an trialkyl borate like triisopropyl borate. The borate ester intermediate is formed.

-

Hydrolysis: Finally, a simple acidic work-up hydrolyzes the boronate ester to yield the desired boronic acid. This step must be controlled to avoid potential degradation of the product.

This sequence ensures a regioselective and efficient synthesis, with the final product often purified by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust and validated starting point for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl Halide (e.g., 1-bromo-4-methoxybenzene) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Inert Gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

-

Catalyst Introduction: Add the palladium catalyst to the reaction mixture.

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Self-Validating System and Causality:

-

Inert Atmosphere: The rigorous exclusion of oxygen is paramount as Pd(0) catalysts are susceptible to oxidation, which would halt the catalytic cycle. The use of degassed solvents and maintaining a positive pressure of an inert gas are self-validating measures for this critical parameter.

-

Base Selection: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step. The choice of base (e.g., a carbonate or phosphate) can significantly impact the reaction rate and yield, and its presence is a key control point.

-

Solvent System: A mixed solvent system, often including water, is frequently employed to ensure the solubility of both the organic substrates and the inorganic base, thereby creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.

Safety and Handling

As with all chemical reagents, a diligent approach to safety is essential when handling this compound.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][8]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][8] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3][8]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3][8]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] As it is a boronic acid, it may be sensitive to moisture and air over long periods, hence storage under an inert gas is recommended.[4]

Conclusion

This compound is a valuable and versatile building block for synthetic chemists, particularly those engaged in the synthesis of biaryl structures for pharmaceutical and materials science applications. Its unique electronic properties, stemming from the isopropylsulfonyl group, offer distinct advantages in reactivity. By understanding its fundamental properties, synthetic origins, and reactivity profile, and by adhering to rigorous experimental and safety protocols, researchers can effectively and safely incorporate this powerful reagent into their synthetic strategies, paving the way for the discovery and development of novel and impactful molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid (CAS 850567-98-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-(Isopropylsulphonyl)benzeneboronic acid, a key building block in modern synthetic chemistry. With its unique electronic properties conferred by the isopropylsulfonyl group, this arylboronic acid serves as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. We will delve into its physicochemical properties, synthesis, and purification, with a primary focus on its application in the Suzuki-Miyaura coupling reaction. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in the synthesis of complex molecules and novel chemical entities.

Chapter 1: The Role of Arylboronic Acids in Modern Organic Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the way chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between organoboronic acids and organic halides or triflates, stands out for its reliability, functional group tolerance, and relatively mild reaction conditions.

Arylboronic acids are central to this transformation. The boronic acid moiety (-B(OH)₂) is a stable, crystalline, and generally non-toxic functional group that can be readily installed on a wide variety of aromatic systems. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the boronic acid in coupling reactions.

The subject of this guide, this compound, is an example of an electron-deficient arylboronic acid. The powerful electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly impacts the reactivity of the molecule, making it an invaluable tool for synthesizing biaryl compounds containing sulfone motifs. These motifs are prevalent in medicinal chemistry and materials science due to their ability to act as hydrogen bond acceptors and their metabolic stability.

Chapter 2: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis.

2.1 Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 850567-98-5 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃BO₄S | [1][3][6][7] |

| Molecular Weight | 228.07 g/mol | [1][3][6] |

| Appearance | White solid | [1][2] |

| Melting Point | 126-128 °C | [1][2][6] |

| Density | 1.29 g/cm³ (Predicted) | [1][2][6] |

| Boiling Point | 443.1 °C (Predicted) | [1][2][6] |

| pKa | 7.72 (Predicted) | [1][2] |

| InChIKey | IGJLXIUSOMMUIV-UHFFFAOYSA-N | [6][7] |

| SMILES | CC(C)S(=O)(=O)c1ccc(cc1)B(O)O | [3][7] |

2.2 Solubility and Stability

This compound is typically soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), which are frequently used in cross-coupling reactions. It exhibits limited solubility in non-polar solvents and water.

Like many boronic acids, it is susceptible to dehydration to form boroxines (cyclic trimers) upon heating or under vacuum. This is a reversible process, and the presence of water in reaction mixtures typically ensures the boronic acid is the active species. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to minimize degradation.[1][2]

Chapter 3: Synthesis and Purification Strategies

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and informs purification strategies. A common synthetic approach is outlined below.

3.1 General Synthetic Workflow

The synthesis typically starts from a readily available substituted benzene derivative. A common route involves the lithiation of 4-bromo(isopropylsulfonyl)benzene followed by quenching with a trialkyl borate ester and subsequent acidic workup.

References

- 1. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 2. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. ivychem.com [ivychem.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Molecular Structure of 4-(Isopropylsulphonyl)benzeneboronic acid

Abstract

This technical guide provides a comprehensive analysis of 4-(Isopropylsulphonyl)benzeneboronic acid, a key building block in modern medicinal chemistry. We will delve into its distinct molecular architecture, detailing the synergistic roles of the boronic acid moiety, the aromatic scaffold, and the isopropylsulfonyl group. This document offers an in-depth exploration of its physicochemical properties, validated synthesis and purification protocols, and advanced spectroscopic characterization. Furthermore, it highlights the compound's strategic application in drug discovery, particularly in the synthesis of complex bioactive molecules via Suzuki-Miyaura cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile reagent.

Introduction: The Strategic Importance of Bifunctional Reagents

In the landscape of drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, largely due to their versatile reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] These organoboron compounds provide a stable yet reactive handle for the formation of new carbon-carbon bonds, accelerating the exploration of chemical space in the quest for novel therapeutics.[1][3] The introduction of the boronic acid group can significantly modify the physicochemical and pharmacokinetic properties of a molecule, and in some cases, the moiety itself can interact with biological targets, as seen in the proteasome inhibitor Bortezomib.[4][5]

Concurrently, the sulfone group (R-S(=O)₂-R') is a privileged functional group in medicinal chemistry.[6] Its inclusion in a drug candidate often enhances key absorption, distribution, metabolism, and excretion (ADME) properties.[7] The sulfone moiety is a strong hydrogen bond acceptor, is metabolically stable, and can increase the polarity of a molecule, thereby improving solubility and reducing lipophilicity.[7][8]

This compound (CAS 850567-98-5) strategically combines these two powerful functional groups on a phenyl scaffold. This unique arrangement makes it a highly valuable building block for creating novel compounds with potentially superior pharmacological profiles. This guide will dissect its molecular structure to provide a foundational understanding of its properties and applications.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by three key components: a central 1,4-disubstituted benzene ring, a boronic acid group [-B(OH)₂], and an isopropylsulfonyl group [-SO₂(CH(CH₃)₂)].

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic Bonds (simplified) node [shape=point, width=0]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.87,0!"]; p3 [pos="-0.435,-0.75!"]; p4 [pos="0.435,-0.75!"]; p5 [pos="0.87,0!"]; p6 [pos="0.435,0.75!"]; edge [style=dashed, color="#5F6368"]; p1--p2; p2--p3; p3--p4; p4--p5; p5--p6; p6--p1; edge [style=solid, color="#202124"];

// Boronic Acid Group B1 [label="B", pos="0,2.5!"]; O1 [label="O", pos="-0.7,3.5!"]; H1 [label="H", pos="-1.2,4!"]; O2 [label="O", pos="0.7,3.5!"]; H2 [label="H", pos="1.2,4!"]; C1 -- B1 [label=""]; B1 -- O1; O1 -- H1; B1 -- O2; O2 -- H2;

// Isopropylsulfonyl Group S1 [label="S", pos="0,-2.5!"]; O3 [label="O", pos="-0.8,-3.2!"]; O4 [label="O", pos="0.8,-3.2!"]; C7 [label="C", pos="0,-4!"]; H3 [label="H", pos="-0.5,-4.5!"]; C8 [label="C", pos="1,-4.7!"]; C9 [label="C", pos="-1,-4.7!"]; H_C8_1 [label="H", pos="1.5,-4.2!"]; H_C8_2 [label="H", pos="0.8,-5.2!"]; H_C8_3 [label="H", pos="1.5,-5.2!"]; H_C9_1 [label="H", pos="-1.5,-4.2!"]; H_C9_2 [label="H", pos="-0.8,-5.2!"]; H_C9_3 [label="H", pos="-1.5,-5.2!"];

C4 -- S1; S1 -- O3 [label=""]; S1 -- O4 [label=""]; S1 -- C7; C7 -- H3; C7 -- C8; C7 -- C9; C8 -- H_C8_1; C8 -- H_C8_2; C8 -- H_C8_3; C9 -- H_C9_1; C9 -- H_C9_2; C9 -- H_C9_3;

// Node Styling C1, C2, C3, C4, C5, C6, C7, C8, C9 [fontcolor="#202124"]; B1, O1, O2, O3, O4, S1 [fontcolor="#202124"]; H1, H2, H3, H_C8_1, H_C8_2, H_C8_3, H_C9_1, H_C9_2, H_C9_3 [fontcolor="#5F6368"]; } end_dot Caption: 2D structure of this compound.

The C-B bond of arylboronic acids is relatively long (1.55–1.59 Å), while the B-O bonds are quite short (1.35–1.38 Å), indicative of their strength.[9] The geometry around the boron atom is trigonal planar. In the solid state, arylboronic acids often exist as hydrogen-bonded dimers or trimers (boroxines), which can influence their physical properties.[9][10] The sulfone group adopts a tetrahedral geometry, with C-S-C and O-S-O bond angles typically around 104-106° and 117-120°, respectively.[11]

Physicochemical Data Summary

The combination of the polar sulfone and boronic acid groups with the nonpolar hydrocarbon components results in a molecule with balanced properties suitable for various synthetic conditions.

| Property | Value | Source(s) |

| CAS Number | 850567-98-5 | [12],[13],[14] |

| Molecular Formula | C₉H₁₃BO₄S | [12],[15],[13] |

| Molecular Weight | 228.07 g/mol | [12],[13] |

| Appearance | White solid | [12],[14] |

| Melting Point | 126-128 °C | [12],[14] |

| pKa (Predicted) | 7.72 ± 0.16 | [12],[14] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [13] |

| LogP (Predicted) | -0.4515 | [13] |

Synthesis and Characterization

While multiple synthetic routes exist for arylboronic acids, a common and reliable method involves the borylation of an aryl halide. A generalized workflow is presented below.

General Synthesis Workflow

Detailed Experimental Protocol (Illustrative)

Causality: This protocol utilizes a lithium-halogen exchange to generate a reactive aryllithium species, which then acts as a nucleophile. Triisopropyl borate is chosen as the boron source due to its electrophilicity and the steric bulk of the isopropoxy groups, which helps prevent over-addition. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) because organolithium reagents are highly reactive towards water and oxygen.[14]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-bromo-4-(isopropylsulfonyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

Quench and Hydrolysis: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by carefully adding 2M aqueous HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallization: Purify the crude solid by recrystallization. Commercially available arylboronic acids often contain boroxine anhydrides; recrystallization from water is crucial to ensure the purity of the monomeric boronic acid form for subsequent reactions.[16] The purified product is typically dried under vacuum to yield a white crystalline solid.[12][14]

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. The aromatic protons on the benzene ring typically appear as two distinct doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted pattern. The septet for the isopropyl C-H and the doublet for the two methyl groups will be observed in the upfield region (typically δ 3.2-3.5 and δ 1.2-1.4 ppm, respectively). The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.[17][18]

-

¹³C NMR Spectroscopy: The carbon spectrum will show four signals for the aromatic carbons due to symmetry. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[19] The carbons of the isopropyl group and the carbon attached to the sulfonyl group will also be present at their characteristic chemical shifts.[20][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated monoisotopic mass for C₉H₁₃BO₄S is 228.06276 Da.[15]

-

X-ray Crystallography: For definitive structural elucidation in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding networks that are common in sulfones and boronic acids.[11][22][23]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for synthesizing more complex molecules with therapeutic potential.

Role in Suzuki-Miyaura Cross-Coupling

The primary application is in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide (Ar-X) or triflate.[2][24] This reaction is a cornerstone of modern medicinal chemistry for its reliability, mild conditions, and tolerance of a wide range of functional groups.[2]

In this context, this compound serves as the "Ar'-B(OH)₂" component. By coupling it with various aryl or heteroaryl halides, medicinal chemists can rapidly generate libraries of biaryl sulfones. This allows for efficient Structure-Activity Relationship (SAR) studies, where the newly introduced aryl group (Ar) can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of a lead compound.

Rationale for Use in Drug Design:

-

The Sulfone Moiety: As previously mentioned, the isopropylsulfonyl group is a valuable pharmacophore. It is a metabolically robust, polar moiety that can act as a hydrogen bond acceptor.[7] Its inclusion can improve aqueous solubility, reduce clearance, and modulate the basicity of nearby functional groups, often leading to an improved toxicity profile.[6][7]

-

The Boronic Acid Handle: The boronic acid provides the synthetic access point. Its conversion to a C-C bond in the final product is highly efficient and predictable.[4] While the boronic acid is typically a synthetic intermediate, some approved drugs, like Bortezomib and Vaborbactam, retain this functional group to act as a covalent inhibitor by forming reversible bonds with nucleophilic residues (e.g., serine or threonine) in enzyme active sites.[4][25]

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational design, combining two of medicinal chemistry's most impactful functional groups. Its molecular structure offers a stable, crystalline solid with predictable reactivity. The boronic acid function provides a reliable handle for sophisticated molecular construction via Suzuki-Miyaura coupling, while the isopropylsulfonyl group imparts desirable physicochemical properties crucial for drug development. A thorough understanding of its structure, properties, and synthesis, as detailed in this guide, empowers researchers to fully exploit its potential in the rational design and efficient synthesis of the next generation of therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 6. Harman Research Group - Sulfone [sites.google.com]

- 7. researchgate.net [researchgate.net]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 12. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 13. chemscene.com [chemscene.com]

- 14. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]

- 15. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR [m.chemicalbook.com]

- 18. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 19. rsc.org [rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. alpaipars.com [alpaipars.com]

- 22. mdpi.com [mdpi.com]

- 23. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(Isopropylsulphonyl)benzeneboronic acid

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of sulfonyl groups and boronic acids has become a cornerstone for the development of novel molecular entities. 4-(Isopropylsulphonyl)benzeneboronic acid stands out as a particularly valuable building block. The sulfonyl group imparts metabolic stability and can act as a hydrogen bond acceptor, while the boronic acid moiety is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The isopropyl substituent provides a degree of steric bulk and lipophilicity that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final compound. This guide provides a comprehensive technical overview of its physical characteristics, analytical protocols, and applications, grounded in scientific principles to ensure reproducibility and reliability in your research.

PART 1: Core Physical and Chemical Characteristics

A thorough understanding of the fundamental properties of a reagent is critical for its effective application in synthesis. The physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H13BO4S[1][2] |

| Molecular Weight | 228.07 g/mol [1][2] |

| Appearance | White to off-white solid[2][3] |

| Melting Point | 126-128 °C[1][2][3] |

| Boiling Point (Predicted) | 443.1±51.0 °C[2][3] |

| Density (Predicted) | 1.29±0.1 g/cm³[1][2][3] |

| pKa (Predicted) | 7.72±0.16[2][3] |

| Solubility | Soluble in methanol; solubility in water is limited.[4][5][6] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C.[2][3] |

Expert Commentary on Physicochemical Properties: The melting point indicates a stable solid at room temperature. Its predicted pKa suggests it is a weak acid. The limited solubility in water is an important consideration for reaction and workup conditions, often necessitating the use of organic co-solvents. Proper storage under an inert atmosphere at refrigerated temperatures is crucial to prevent degradation, particularly dehydration to the corresponding boroxine.

PART 2: Analytical Characterization and Quality Control

Ensuring the identity and purity of starting materials is a non-negotiable aspect of robust scientific research. A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. While specific shifts can vary slightly based on the solvent and concentration, the expected patterns are highly characteristic.

-

¹H NMR: Key signals include the doublet for the isopropyl methyl protons, the corresponding septet for the methine proton, and the characteristic doublets of the para-substituted aromatic ring. The boronic acid protons typically appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the isopropyl methyl and methine carbons, as well as the aromatic carbons. The carbon atom attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. An exact mass measurement can further corroborate the elemental composition.[1]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is typically employed for boronic acids.

Experimental Protocol: HPLC Purity Analysis

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective.

-

Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm, is standard.

-

Sample Preparation: The sample should be dissolved in a solvent compatible with the initial mobile phase conditions.

Rationale for Method Design: The use of a C18 column separates compounds based on their hydrophobicity. The gradient elution allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and provide a source of protons for mass spectrometry detection if an LC-MS system is used.

Workflow for Analytical Characterization

Caption: A logical workflow for the analytical characterization of this compound.

PART 3: Synthesis, Purification, and Handling

Synthetic Considerations

The synthesis of this compound typically involves the introduction of the isopropylsulfonyl group onto a phenyl precursor, followed by a borylation step. The specific reagents and conditions can be tailored to achieve the desired yield and purity.

Purification Strategies

Purification is a critical step to remove unreacted starting materials, byproducts, and catalysts.

Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a common alternative. The polarity of the eluent is carefully chosen to allow for the separation of the desired product from impurities.

Acid-Base Extraction: The acidic nature of the boronic acid group can be exploited for purification. By treating a solution of the crude product with a base, the boronic acid is converted to its water-soluble boronate salt, which can be separated from non-acidic impurities by extraction into an aqueous layer. Subsequent acidification of the aqueous layer regenerates the purified boronic acid, which can then be extracted back into an organic solvent.[7]

Purification Workflow Example

Caption: A workflow demonstrating the purification of a boronic acid using acid-base extraction.

Handling and Storage

Proper handling and storage procedures are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[8][9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2][3][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2][3] Boronic acids are known to undergo dehydration to form cyclic boroxine anhydrides, which can affect their reactivity.

Conclusion

This compound is a valuable reagent with a well-defined set of physical characteristics. Its successful application in research and development hinges on a thorough understanding of these properties, coupled with rigorous analytical characterization and appropriate handling and purification techniques. The protocols and workflows presented in this guide are designed to provide a solid foundation for the effective and safe utilization of this versatile building block in your synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. 16152-51-5 CAS MSDS (4-Isopropylbenzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. keyorganics.net [keyorganics.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to 4-(Isopropylsulphonyl)benzeneboronic Acid and Its Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-(Isopropylsulphonyl)benzeneboronic acid, a key reagent in modern organic synthesis. Moving beyond a simple list of synonyms, this document delves into its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Nomenclature and Identification: Establishing a Common Language

Accurate and unambiguous identification of chemical compounds is paramount in scientific research and development. This compound is known by several names in literature and commercial catalogs. Understanding these alternatives is crucial for effective information retrieval and communication.

Systematic and Common Names

The most frequently encountered names for this compound are:

-

4-(Isopropylsulfonyl)phenylboronic acid : This is a widely accepted and used name in chemical databases and by suppliers.[1]

-

4-Isopropylsulfonylbenzeneboronic acid : Another common variant.[1]

-

(4-propan-2-ylsulfonylphenyl)boronic acid : The IUPAC (International Union of Pure and Applied Chemistry) preferred name, which provides a more systematic description of the molecule's structure.[]

-

[4-[(1-Methylethyl)sulfonyl]phenyl]boronic acid : A variation of the systematic name.[1]

-

Boronic acid, B-[4-[(1-Methylethyl)sulfonyl]phenyl]- : A name often used in indexing and abstracting services.

Chemical Identifiers

For precise identification, standardized identifiers are indispensable.

| Identifier | Value | Source |

| CAS Number | 850567-98-5 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₃BO₄S | --INVALID-LINK--[] |

| Molecular Weight | 228.07 g/mol | --INVALID-LINK--[1] |

| InChI | InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7,11-12H,1-2H3 | --INVALID-LINK--[] |

| InChIKey | IGJLXIUSOMMUIV-UHFFFAOYSA-N | N/A |

| Canonical SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)B(O)O | --INVALID-LINK--[1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

| Property | Value | Source |

| Melting Point | 126-128 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 443.1 ± 51.0 °C at 760 mmHg | --INVALID-LINK--[3] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| pKa (Predicted) | 7.72 ± 0.16 | --INVALID-LINK--[3] |

| Appearance | White solid | --INVALID-LINK--[3] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | --INVALID-LINK--[3] |

Synthesis and Reactivity

Phenylboronic acids are generally synthesized through the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a trialkyl borate, followed by acidic hydrolysis.[4][5]

A plausible synthetic route to this compound is outlined below. This is a generalized scheme, and specific reaction conditions may vary.

Caption: Generalized synthesis of this compound.

Experimental Protocol: A General Approach

-

Formation of the Organometallic Reagent : 4-Bromophenyl isopropyl sulfone is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent like n-butyllithium at low temperatures (typically -78 °C) in an anhydrous ether solvent (such as THF or diethyl ether) under an inert atmosphere.

-

Borylation : The resulting organometallic intermediate is then treated with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This reaction is highly exothermic and is maintained at low temperatures.

-

Hydrolysis : The reaction mixture is warmed to room temperature and then quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the boronate ester intermediate, yielding the final boronic acid product.

-

Purification : The product is then isolated and purified, typically by extraction and recrystallization.

Core Application: The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound in drug discovery and organic synthesis is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7][8] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide (or triflate).

The isopropylsulfonyl group is an important pharmacophore that can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, potentially enhancing its biological activity and pharmacokinetic properties.[9]

Caption: The Suzuki-Miyaura coupling reaction.

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum would show characteristic signals for the isopropyl group (a doublet and a septet), as well as signals for the aromatic protons on the benzene ring, which would likely appear as two doublets due to the para-substitution pattern.

-

¹³C NMR : The carbon NMR would show signals for the two distinct carbons of the isopropyl group and the carbons of the phenyl ring. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

-

IR Spectroscopy : The infrared spectrum would exhibit strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). There would also be characteristic peaks for the aromatic C-H and C=C bonds, as well as a broad O-H stretch from the boronic acid moiety.[10][11]

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

This compound should be handled with care in a laboratory setting.

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[12]

-

Precautionary Statements : Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[12]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere.[3]

Commercial Availability

This compound is available from a variety of chemical suppliers. Researchers should consult the websites of these suppliers for current pricing and availability. Some suppliers include:

-

Sigma-Aldrich

-

ChemScene[1]

-

BOC Sciences[]

-

Oakwood Chemical[12]

-

Apollo Scientific[13]

-

ChemicalBook[3]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its various names, properties, and reactivity is essential for its effective use in the laboratory. As the demand for novel pharmaceuticals continues to grow, the importance of such well-defined and functionalized reagents will undoubtedly increase.

References

- 1. chemscene.com [chemscene.com]

- 3. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. (4-(Isopropylsulfonyl)phenyl)boronic acid [oakwoodchemical.com]

- 13. raineslab.com [raineslab.com]

A Technical Guide to the Purity of Commercially Available 4-(Isopropylsulphonyl)benzeneboronic Acid for Pharmaceutical Applications

Introduction: The Critical Role of Purity in Drug Development

4-(Isopropylsulphonyl)benzeneboronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Its application is pivotal in the development of novel therapeutic agents across various disease areas. For researchers, scientists, and drug development professionals, the purity of this starting material is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiles of subsequent intermediates and the final active pharmaceutical ingredient (API), and ultimately, patient safety.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including the ICH Q11 guidelines, that emphasize the need for well-characterized starting materials with controlled impurity profiles.[1][2] This guide provides an in-depth technical overview of the purity levels of commercially available this compound, the analytical methodologies for its comprehensive characterization, and a discussion of common impurities and their control.

Commercial Purity Landscape

Commercially available this compound is typically offered at purities of 97% or higher. However, the stated purity on a supplier's bottle or catalog is a high-level summary. A deeper understanding requires a comprehensive analysis of the certificate of analysis (CoA) and in-house verification. The table below summarizes the typical purity specifications from various suppliers.

| Supplier Category | Stated Purity Range (%) | Common Analytical Techniques Listed |

| Major Chemical Suppliers | ≥97.0 - ≥98.0 | HPLC, NMR |

| Specialized Building Block Providers | ≥98.0 | HPLC, NMR, Elemental Analysis |

| Bulk/Commercial Scale Manufacturers | ≥99.0 (by request) | HPLC, NMR, GC (for residual solvents), Karl Fischer (for water content) |

It is imperative for drug development professionals to recognize that even at high nominal purities, the presence of specific impurities can have a significant impact on downstream processes and the final product quality.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for the robust characterization of this compound. The following methods are industry-standard for assessing purity and identifying impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment, capable of separating the main component from structurally similar impurities.

HPLC workflow for purity analysis.

Step-by-Step HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

This method provides excellent separation of the parent compound from both more and less polar impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and the identification of organic impurities.

NMR analysis workflow.

¹H NMR (400 MHz, DMSO-d₆): The expected signals for this compound would include a doublet for the methyl protons of the isopropyl group, a septet for the methine proton, and two doublets in the aromatic region, along with a broad singlet for the boronic acid protons. Impurity signals can often be detected at low levels.

¹³C NMR (100 MHz, DMSO-d₆): This provides confirmation of the carbon skeleton. A key feature to note is that the carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[3]

Mass Spectrometry (MS)

Coupled with a chromatographic technique (LC-MS or GC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight information.

Karl Fischer Titration

Boronic acids are known to form anhydrides through the loss of water.[4][5] Therefore, determining the water content is crucial for an accurate assessment of the active molecule's concentration. Karl Fischer titration is the gold standard for this measurement.[6][7][8][9]

Step-by-Step Karl Fischer Protocol (Volumetric):

-

Titrant: A one-component Karl Fischer reagent with a known titer.

-

Solvent: Anhydrous methanol or a specialized Karl Fischer solvent.

-

Procedure: a. Add the solvent to the titration vessel and titrate to a stable endpoint to remove any residual water. b. Accurately weigh a sample of this compound and add it to the vessel. c. Titrate with the Karl Fischer reagent to the endpoint. d. The water content is calculated based on the volume of titrant consumed and its titer.

Common Impurities and Their Origins

The impurity profile of this compound is intrinsically linked to its synthetic route. A common method for the synthesis of aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate.[1][10][11]

Synthetic pathway and potential impurities.

Common Impurities:

| Impurity Name | Structure | Typical Origin |

| Isopropyl Phenyl Sulfone | C₆H₅SO₂(CH(CH₃)₂) | Protodeboronation or incomplete reaction of the Grignard reagent. |

| Boronic Anhydride | (C₉H₁₂BO₃S)₃ | Dehydration of the boronic acid, can be present in equilibrium.[4][5][12] |

| 4,4'-Bis(isopropylsulfonyl)biphenyl | (CH(CH₃)₂)SO₂-C₆H₄-C₆H₄-SO₂(CH(CH₃)₂) | Homocoupling of the Grignard reagent. |

| Boric Acid | B(OH)₃ | Hydrolysis of excess borate ester. |

Conclusion: A Commitment to Quality

The purity of this compound is a cornerstone of robust and reproducible drug development. A thorough understanding of the commercial purity landscape, coupled with the implementation of a comprehensive suite of analytical techniques, is essential for ensuring the quality of this critical starting material. By diligently identifying and controlling impurities, researchers and drug development professionals can mitigate risks, streamline synthetic processes, and ultimately contribute to the development of safe and effective medicines.

References

- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]

- 7. greyhoundchrom.com [greyhoundchrom.com]

- 8. Karl Fischer water content titration - Scharlab [scharlab.com]

- 9. quveon.com [quveon.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 4-(Isopropylsulphonyl)benzeneboronic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Isopropylsulphonyl)benzeneboronic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1][2] Among these, this compound (C₉H₁₃BO₄S) emerges as a compound of significant interest. The incorporation of the isopropylsulfonyl moiety can enhance the pharmacological properties of a drug candidate, such as improving metabolic stability or acting as a key pharmacophore.[3] The boronic acid functional group itself is not just a synthetic handle; it has been increasingly utilized in drug design to form reversible covalent bonds with biological targets, leading to improved potency and pharmacokinetic profiles.[4]

This guide provides a comprehensive technical overview of the spectroscopic methods used to confirm the identity, purity, and structural integrity of this compound. As Senior Application Scientist, my focus is not merely on the data itself, but on the underlying principles and experimental rationale that ensure robust and reliable characterization—a cornerstone of any successful research and development program. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretation and practical, field-tested protocols.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's physical characteristics is the foundation for its analytical characterization.

| Property | Value | Source |

| Melting Point | 126-128 °C | [5][7][8] |

| Boiling Point | 443.1 °C (Predicted) | [5][7] |

| Density | 1.29 g/cm³ (Predicted) | [5][7] |

| pKa | 7.72 (Predicted) | [7][8] |

| Appearance | White solid | [7][8] |

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the aromatic ring, the isopropyl group, and the boronic acid moiety.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides a map of the hydrogen atoms within the molecule, offering critical insights into the electronic environment and neighboring protons.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is the preferred solvent. Its polarity readily dissolves the boronic acid, and its high boiling point allows for stable acquisitions. Crucially, it enables the observation of the exchangeable B(OH)₂ protons, which would be lost in solvents like D₂O.

-

Frequency: A higher field magnet (e.g., 500 MHz) is recommended to achieve better signal dispersion, particularly for resolving the aromatic proton signals which are subject to second-order coupling effects.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-32 scans, 2-second relaxation delay).

-

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the residual DMSO peak to δ 2.50 ppm.

Predicted ¹H NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | s (broad) | 2H | B(OH )₂ | The acidic protons of the boronic acid group appear as a broad singlet. Its chemical shift is concentration-dependent. |

| ~7.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -SO₂) | These protons are deshielded by the strongly electron-withdrawing sulfonyl group. They are ortho to the boronic acid group and split by the adjacent meta protons. |

| ~7.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -SO₂) | These protons are ortho to the boronic acid group and less deshielded than their counterparts. They are split by the adjacent ortho protons. |

| ~3.30 | sept, J ≈ 6.9 Hz | 1H | -CH(CH₃)₂ | This proton is split into a septet by the six equivalent methyl protons. The chemical shift is downfield due to the adjacent sulfonyl group. |

| ~1.15 | d, J ≈ 6.9 Hz | 6H | -CH(CH₃ )₂ | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |

Note: The aromatic region may present as two distinct doublets or as a more complex AA'BB' system depending on the spectrometer frequency.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.

Experimental Protocol: ¹³C NMR

The sample prepared for ¹H NMR can be used directly. Data is acquired using a standard proton-decoupled pulse sequence to produce a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. The spectrum is referenced to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | Ar-C -SO₂ | Quaternary carbon directly attached to the highly electronegative sulfonyl group is significantly deshielded. |

| ~135 | Ar-C H (ortho to -SO₂) | Aromatic carbons deshielded by the sulfonyl group. |

| ~127 | Ar-C H (meta to -SO₂) | Aromatic carbons ortho to the boronic acid group. |

| ~130 | Ar-C -B(OH)₂ | The carbon attached to boron. Its signal can be broad and sometimes difficult to detect due to quadrupolar relaxation of the boron nucleus.[9] |

| ~55 | C H(CH₃)₂ | The methine carbon, shifted downfield by the attached sulfonyl group. |

| ~15 | CH(C H₃)₂ | The two equivalent methyl carbons appear at a typical upfield aliphatic chemical shift. |

Section 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[10]

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the modern standard for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | B(O-H )₂ |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H |

| ~1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B-O Stretch | B-O -H |

| 1310 & 1150 | Strong | S=O Asymmetric & Symmetric Stretch | R-SO₂ -R |

| ~1100 | Strong | C-S Stretch | Ar-S O₂ |

Section 4: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[11]

Causality Behind Experimental Choices:

-

Technique: High-Resolution Mass Spectrometry (HRMS) using a Time-of-Flight (TOF) or Orbitrap analyzer is essential. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. ESI in negative ion mode is often preferred for boronic acids as they can readily deprotonate to form a stable [M-H]⁻ ion.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Data Acquisition (Negative Ion Mode):

-

Set the mass spectrometer to scan in negative ion mode.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Determine the accurate mass of the most abundant parent ion. Use this mass to confirm the elemental composition (C₉H₁₃BO₄S).

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Analysis |

| [M-H]⁻ | 227.0555 | ~227.0555 | The deprotonated parent molecule. Its accurate mass confirms the molecular formula. |

| [M+HCOO]⁻ | 273.0610 | ~273.0610 | An adduct with formate, which is often present as a contaminant in the mobile phase or system. |

Predicted Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. Key expected fragments would arise from the loss of the isopropyl group or cleavage of the sulfonyl group.

Section 5: Integrated Analytical Workflow

The confirmation of this compound's structure is not reliant on a single technique, but on the convergence of evidence from multiple orthogonal methods. The workflow below illustrates this integrated approach.

Caption: Integrated workflow for the structural verification of this compound.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry validates the elemental composition with high accuracy, while IR spectroscopy provides rapid confirmation of essential functional groups, notably the B-O, O-H, and S=O bonds. The convergence of data from these orthogonal methods provides an unambiguous and robust confirmation of the compound's identity and integrity, a critical requirement for its application in research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. PubChemLite - this compound (C9H13BO4S) [pubchemlite.lcsb.uni.lu]

- 7. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID CAS#: 850567-98-5 [amp.chemicalbook.com]

- 8. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 4-(Isopropylsulphonyl)benzeneboronic Acid

This guide provides an in-depth framework for the safe handling, use, and disposal of 4-(Isopropylsulphonyl)benzeneboronic acid (CAS No. 850567-98-5), a reagent increasingly utilized in medicinal chemistry and drug development. Designed for researchers, scientists, and process chemists, this document moves beyond procedural checklists to instill a deep understanding of the material's properties and the rationale behind critical safety protocols. By synthesizing material-specific data with established best practices for the boronic acid chemical class, this guide aims to foster a proactive safety culture in the laboratory.

Compound Profile and Risk Assessment

This compound is a white solid organoboron compound.[1] While specific toxicological data for this exact molecule is limited, the Globally Harmonized System (GHS) classification derived from supplier Safety Data Sheets (SDS) provides a clear directive for risk assessment.[1][2]

Hazard Identification

The primary hazards associated with this compound are significant and demand rigorous control measures. It is classified with the following hazard statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

These classifications necessitate handling protocols that prevent direct contact and aerosol generation. The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07), indicating its irritant properties.[1][3]

| Hazard Statement | GHS Classification | Key Implication |

| H315 | Skin Irritation (Category 2) | Prolonged or repeated contact can lead to inflammation and dermatitis. Impervious gloves are mandatory. |

| H319 | Serious Eye Irritation (Category 2A) | Direct contact can cause significant, potentially painful, irritation. Chemical splash goggles are essential. |

| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | The compound is a fine powder that can be easily inhaled, leading to irritation of the nose, throat, and lungs. All handling of the solid must be performed in a ventilated enclosure. |

The Cornerstone of Safety: Exposure Control and Personal Protection

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[4] This is non-negotiable. The causality is clear: the compound's potential to cause respiratory irritation (H335) means that any procedure generating dust—including weighing, transferring, and preparing solutions—must be contained to prevent inhalation.[2][4]

-

Rationale: A fume hood provides constant airflow, drawing airborne particles away from the operator's breathing zone. The sash should be kept as low as possible to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is a critical final barrier. The selection of PPE must be deliberate and based on the specific hazards.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as during quenching of a reaction mixture.

-

Skin Protection:

-

Gloves: Nitrile gloves are the standard for handling this compound.[4][6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid self-contamination.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: For routine operations within a functioning fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter would be necessary for emergency response personnel.[5]

Caption: PPE Donning and Doffing Sequence for Safe Handling.

Standard Operating Procedures (SOPs): From Storage to Disposal

Adherence to validated protocols is paramount. The following sections detail step-by-step methodologies for common laboratory workflows.

Storage and Stability

-

Requirement: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2][8] It should be stored away from incompatible materials such as strong oxidizing agents.

-

Causality: Boronic acids, as a class, can be sensitive to moisture and air. Improper storage can lead to degradation, potentially forming boroxines (cyclic anhydrides), which can affect reactivity and stoichiometry in subsequent chemical reactions. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[9]

Step-by-Step Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Place a weigh boat on an analytical balance inside the hood.

-

Tare: Tare the balance.

-

Transfer: Using a spatula, carefully transfer the desired amount of this compound from the reagent bottle to the weigh boat. Perform this action slowly to avoid creating airborne dust.

-

Close: Immediately and securely close the main reagent bottle.

-

Dissolution: Place the weigh boat containing the compound into the vessel intended for dissolution (e.g., a round-bottom flask). Add the chosen solvent to the vessel, rinsing the weigh boat to ensure a complete quantitative transfer.

-

Cleanup: Dispose of the spatula tip (if disposable) and weigh boat into a designated solid hazardous waste container located within the fume hood.

Accidental Release and Spill Management

Prompt and correct response to a spill is crucial to prevent exposure and contamination.

-

Small Dry Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, gently sweep or vacuum the material into a labeled hazardous waste container.[2] Use dry cleanup procedures and avoid generating dust.[2]

-

Wipe the area with a damp cloth, then decontaminate the surface.

-

Place all cleanup materials into the sealed hazardous waste container.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Restrict access to the area.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

-

Caption: Decision-Making Workflow for Spill Response.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.[6]

-

Segregation: Do not mix boronic acid waste with other waste streams unless approved by EHS.[6]

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

-

Disposal: Dispose of the waste through your institution's certified hazardous waste disposal program.[8][10]

First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly mitigate the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][8] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area thoroughly with soap and plenty of water.[2][8] Seek medical attention if irritation develops or persists.[2] |

| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][8] If the person feels unwell, call a poison control center or doctor.[2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[7][11] Immediately give a glass of water.[2] First aid is not generally required, but if in doubt, contact a poison control center or a doctor.[2] |

References

- 1. 4-(ISOPROPYLSULFONYLPHENYL)BORONIC ACID | 850567-98-5 [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]